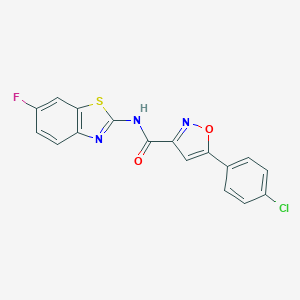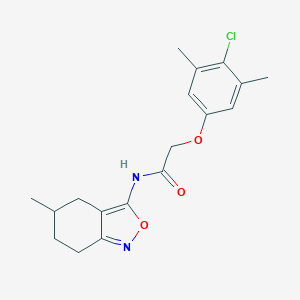![molecular formula C14H17N3O2S B253723 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide](/img/structure/B253723.png)
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide, also known as MTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MTB belongs to the class of thiadiazole derivatives, which have been studied extensively for their diverse biological activities.
Mechanism of Action
Further studies are needed to elucidate the exact mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide in various biological processes.
3. Formulation development: Studies are needed to develop appropriate formulations of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide for different therapeutic applications.
4. Combination therapy: Studies are needed to evaluate the potential of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide is a promising chemical compound that has shown diverse biological activities in various scientific research studies. Its potential therapeutic applications in neuroprotection, anticancer activity, and antimicrobial activity warrant further investigation. Despite its advantages for lab experiments, more research is needed to fully understand its mechanism of action and potential clinical applications.
Advantages and Limitations for Lab Experiments
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Easy synthesis: N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide can be synthesized using simple chemical reactions, which makes it easy to obtain in large quantities.
2. Diverse biological activities: N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has been shown to have diverse biological activities, which makes it a versatile compound for various scientific research applications.
3. Low toxicity: N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has been found to have low toxicity in animal models, which makes it a safe compound for laboratory experiments.
Some of the limitations of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide include:
1. Limited research: Despite its promising results in various scientific research studies, N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide is still in the early stages of research, and more studies are needed to fully understand its potential therapeutic applications.
2. Lack of human studies: Most of the studies on N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide have been conducted in animal models and cell cultures, and there is a lack of human studies to confirm its safety and efficacy.
3. Variable purity: The purity of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide can vary depending on the synthesis method and purification techniques used, which can affect its biological activity.
Future Directions
There are several future directions for research on N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide. Some of the areas that warrant further investigation include:
1. Clinical trials: More clinical trials are needed to evaluate the safety and efficacy of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide in humans.
2.
Synthesis Methods
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide can be synthesized by the reaction of 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has been investigated for its potential therapeutic applications in various scientific research studies. Some of the areas where N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has shown promising results include:
1. Neuroprotection: N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has been suggested that N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
2. Anticancer activity: N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has been shown to have anticancer activity against various cancer cell lines. It has been suggested that N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation.
3. Antimicrobial activity: N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has been found to have antimicrobial activity against various bacterial and fungal strains. It has been suggested that N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide exerts its antimicrobial effects by disrupting the cell membrane of microorganisms.
properties
Product Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide |
|---|---|
Molecular Formula |
C14H17N3O2S |
Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)8-12(18)15-14-16-13(17-20-14)10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,16,17,18) |
InChI Key |
XPFXTMMXKCOEKX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![isobutyl 4-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B253644.png)

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B253648.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B253649.png)
![7-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B253650.png)
![3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)
![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)



![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253662.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)